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transcription factor BTF2 - 148710-81-0

transcription factor BTF2

Catalog Number: EVT-1516972
CAS Number: 148710-81-0
Molecular Formula: C11H10ClNO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Transcription factor BTF2, also known as TFIIH, is a crucial protein complex involved in the transcription of DNA into RNA and plays a significant role in DNA repair mechanisms. This factor is essential for the initiation of transcription by RNA polymerase II and is composed of multiple subunits, each contributing to its diverse functions. BTF2 is highly conserved across species, indicating its fundamental role in cellular processes.

Source

BTF2 was first identified in studies involving human cell extracts, particularly HeLa cells. Research has shown that it is analogous to the delta factor in rats and factor B in yeast, emphasizing its evolutionary conservation and importance across different organisms . The complex's composition includes several subunits that facilitate its dual role in transcription and DNA repair .

Classification

BTF2 is classified as a general transcription factor and a helicase. It functions at the intersection of transcription initiation and nucleotide excision repair, highlighting its multifunctional nature. The protein complex includes components such as ERCC3, which is implicated in DNA repair processes associated with conditions like xeroderma pigmentosum .

Synthesis Analysis

Methods

The synthesis of BTF2 involves expression systems that can produce its various subunits. Common techniques include:

  • Recombinant DNA technology: This method allows for the cloning of BTF2 subunit genes into expression vectors, enabling the production of proteins in host cells.
  • Purification protocols: After expression, purification techniques such as affinity chromatography are employed to isolate BTF2 from cell lysates. For instance, studies have utilized HeLa cell extracts to purify functional BTF2 .

Technical Details

Purification often involves steps like ion-exchange chromatography and size-exclusion chromatography to achieve high purity levels necessary for functional assays. The activity of BTF2 can be assessed through biochemical assays that measure its helicase activity or its ability to support RNA polymerase II transcription initiation.

Molecular Structure Analysis

Structure

BTF2 consists of multiple subunits, including p44 and p34, which are integral to its function. The structural composition allows it to interact with DNA and other proteins effectively. The helicase activity is attributed to the ERCC3 subunit, which facilitates unwinding of DNA during transcription and repair processes .

Data

Structural studies using techniques such as X-ray crystallography and cryo-electron microscopy have provided insights into the spatial arrangement of these subunits within the complex. These studies reveal how BTF2 binds to DNA and interacts with RNA polymerase II.

Chemical Reactions Analysis

Reactions

BTF2 participates in several critical biochemical reactions:

  • Transcription initiation: It helps recruit RNA polymerase II to promoter regions on DNA.
  • DNA unwinding: The helicase activity allows for strand separation necessary for transcription and repair.

Technical Details

The adenosine triphosphate-dependent helicase activity has been characterized through strand displacement assays, demonstrating that ATP hydrolysis drives the unwinding process essential for both transcription and nucleotide excision repair .

Mechanism of Action

Process

BTF2 operates through a multi-step mechanism:

  1. Binding: It binds to specific DNA sequences at promoter regions.
  2. Recruitment: It facilitates the recruitment of RNA polymerase II.
  3. Helicase Activity: The complex unwinds the DNA double helix using energy from ATP hydrolysis.
  4. Transcription Initiation: Once the DNA is unwound, RNA polymerase II can initiate transcription.

Data

Studies indicate that mutations or deficiencies in BTF2 can lead to impaired transcriptional regulation and increased susceptibility to DNA damage .

Physical and Chemical Properties Analysis

Physical Properties

BTF2 is a multisubunit protein complex with a molecular weight that varies based on its composition but typically ranges around 500 kDa when fully assembled. Its stability is influenced by factors such as temperature and ionic strength.

Chemical Properties

  • Solubility: BTF2 is soluble in physiological buffers but may aggregate under certain conditions.
  • Stability: The complex exhibits stability across a range of pH levels but is sensitive to extreme conditions that may denature proteins.

Relevant data regarding its thermal stability and enzymatic activity can be obtained from differential scanning calorimetry experiments .

Applications

Scientific Uses

BTF2 has significant applications in various fields:

  • Molecular Biology: It serves as a model for studying transcription regulation mechanisms.
  • Genetics: Understanding BTF2's role in DNA repair pathways aids in elucidating genetic disorders linked to defective repair mechanisms.
  • Pharmaceutical Research: Targeting components of the BTF2 complex may provide therapeutic avenues for diseases associated with transcriptional dysregulation or DNA damage response failures.

Research continues to explore the multifaceted roles of BTF2 in cellular processes, providing insights into potential applications in biotechnology and medicine .

Structural and Functional Composition of BTF2 (TFIIH)

Subunit Architecture of the BTF2 Complex

The BTF2 complex (also known as Transcription Factor II Human, TFIIH) is a conserved heterodecameric assembly comprising ten subunits organized into two functional modules: a seven-subunit core complex and a dissociable three-subunit kinase module (CAK – CDK Activating Kinase). The core complex consists of XPB (ERCC3), XPD (ERCC2), p62 (GTF2H1), p52 (GTF2H4), p44 (GTF2H2), p34 (GTF2H3), and p8 (GTF2H5). The CAK module includes CDK7, Cyclin H (CCNH), and MAT1 (MNAT1) [1] [6].

Structural studies using cryo-electron microscopy (cryo-EM) at 3.7 Å resolution reveal a horseshoe-shaped architecture (~16 × 12.5 × 7.5 nm) with a central ring and a protruding density. The core subunits form a scaffold where XPB and XPD, both SF2-family helicases, anchor opposite ends. The p52-p8 dimer acts as a structural bridge to XPB, while p44-p34 stabilizes XPD. The CAK module attaches flexibly to the core via MAT1 interactions with XPD and XPB [3] [6] [8].

Table 1: Subunit Composition of Human BTF2/TFIIH Complex

SubunitGeneFunctionConservation
Core
XPB (ERCC3)ERCC33'-5' DNA translocase/helicase55-96%
XPD (ERCC2)ERCC25'-3' DNA helicase53-98%
p62GTF2H1TFIIE binding, structural scaffold21-97%
p52GTF2H4XPB ATPase regulation35-99%
p44GTF2H2XPD helicase stimulation39-97%
p34GTF2H3Structural backbone31-94%
p8GTF2H5XPB stabilization25-99%
CAK Module
CDK7CDK7CTD kinase, CDK activation48-95%
Cyclin HCCNHCDK7 regulation26-95%
MAT1MNAT1CAK-core bridging, kinase stabilization30-96%

Role of the p89/ERCC3 Helicase Subunit in DNA Repair and Transcription

The p89 subunit (XPB/ERCC3) is a dual-function ATP-dependent helicase encoded by the ERCC3 gene. It plays non-redundant roles in:

  • Nucleotide Excision Repair (NER): XPB’s 3'-5' helicase activity unwinds DNA around lesion sites (e.g., UV-induced pyrimidine dimers). Mutations in helicase domains (e.g., K346R in ATP-binding motif I) or deletions in its helix-turn-helix DNA-binding domain abolish repair function, causing xeroderma pigmentosum (XP-B) [4] [9].
  • Transcription Initiation: XPB acts as a 5'-3' dsDNA translocase to unwind promoter DNA, facilitating RNA Polymerase II (Pol II) loading. Unlike its NER role, helicase activity is dispensable here; translocase activity suffices for transcription bubble formation [1] [6].

ERCC3 mutations (e.g., ΔC-terminal exon) disrupt repair but spare transcription, indicating functional domain segregation. XP-B patients show UV hypersensitivity and cancer predisposition, underscoring XPB’s repair-specific roles [4].

Table 2: Functional Impact of ERCC3/XPB Mutations

MutationDomain AffectedDNA RepairTranscriptionAssociated Disorder
K346RHelicase motif I (ATPase)AbolishedUnaffectedXP-B
ΔHelix-turn-helixDNA-binding domainAbolishedUnaffectedXP-B/CS
ΔC-terminal exonC-terminal regionAbolishedUnaffectedXP-B

Functional Domains: ATPase, Kinase, and Helicase Activities

BTF2 harnesses three catalytic engines coordinated via subunit interactions:

  • XPB ATPase/Translocase: Driven by two RecA-like domains, it hydrolyzes ATP for DNA unwinding. Its activity is stimulated by p52-p8, which enhances ATP hydrolysis. Disease mutations (e.g., T119P) disrupt p52 binding, impairing NER [1] [6].
  • XPD Helicase: Contains RecA1/RecA2 domains, an ARCH domain, and an iron-sulfur cluster. Its 5'-3' helicase activity is activated by p44 via a RING-finger interaction. Inhibition by MAT1 in transcription prevents futile repair during initiation [1] [3].
  • CDK7 Kinase: Phosphorylates Pol II’s C-terminal domain (CTD) at Ser5/Ser7. Activity requires Cyclin H binding and MAT1 stabilization. CDK7 also activates CDKs (e.g., CDK1/2/4) for cell-cycle progression [1] [6].

Small molecules like triptolide inhibit XPB’s ATPase, while THZ1 targets CDK7, underscoring these domains’ therapeutic relevance [1].

Zinc Finger Motifs in p44 and p34 Subunits: Nucleic Acid Binding and Repair Homology

The p44 and p34 subunits contain zinc-binding domains critical for structural integrity and nucleic acid interactions:

  • p44: Features a C3HC4-type RING finger and a von Willebrand Factor A (vWA) domain. The RING finger directly binds XPD’s ARCH domain, stimulating helicase activity. Mutations (e.g., C157Y) disrupt this interaction, reducing NER efficiency [2] [5].
  • p34: Harbors a vWA domain and a zinc ribbon motif. It shares homology with the yeast DNA repair protein SSL1, particularly in its zinc-coordinating residues. This domain is essential for TFIIH’s recruitment to UV-damaged DNA [2] [5].

Notably, p44’s gene is the human ortholog of yeast SSL1, linking TFIIH to evolutionarily conserved repair pathways. Zinc fingers enable DNA proximity sensing, positioning TFIIH for repair or transcription [5] [8].

Interaction of BTF2 with RNA Polymerase II Carboxyl-Terminal Domain (CTD)

BTF2 regulates Pol II via CTD phosphorylation and allosteric modulation:

  • CDK7-Mediated Phosphorylation: The CAK module phosphorylates CTD heptapeptide repeats (Y1S2P3T4S5P6S7) at Ser5/Ser7 during initiation. This recruits mRNA capping enzymes and facilitates promoter escape [1] [6].
  • MAT1 as a Bridge: MAT1 anchors CAK to the core (via XPD/XPB) and directly contacts Pol II, positioning CDK7 near the CTD. Deletion of MAT1’s N-terminus abrogates PIC formation [6].
  • Allosteric Regulation: Phosphorylated CTD enhances BTF2’s retention in the pre-initiation complex (PIC), creating a feedforward loop that sustains transcription elongation [1] [6].

This interplay ensures transcription-repair coupling: DNA lesions stall Pol II, recruiting BTF2 for concurrent repair and CTD phosphorylation [1].

Properties

CAS Number

148710-81-0

Product Name

transcription factor BTF2

Molecular Formula

C11H10ClNO

Synonyms

transcription factor BTF2

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